N-(2-thiophen-2-ylphenyl)prop-2-enamide
Description
N-(2-Thiophen-2-ylphenyl)prop-2-enamide is a synthetic amide derivative featuring a thiophene-substituted phenyl group linked to a prop-2-enamide backbone.
Properties
IUPAC Name |
N-(2-thiophen-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-2-13(15)14-11-7-4-3-6-10(11)12-8-5-9-16-12/h2-9H,1H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWHHJAGPYKHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thiophen-2-ylphenyl)prop-2-enamide typically involves the reaction of 2-thiophen-2-ylphenylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-thiophen-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-thiophen-2-ylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-thiophen-2-ylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and phenyl rings can participate in π-π interactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aromatic ring significantly influence physicochemical properties such as lipophilicity (logP) and solubility. For example:
- Cinnamanilides with halogen or trifluoromethyl groups (e.g., compound 10 in ) exhibit enhanced antimicrobial activity due to electron-withdrawing effects .
- Moupinamide (), featuring hydroxyl and methoxy groups, shows anti-inflammatory activity (IC50 <17 μM) attributed to polar substituents that enhance hydrogen bonding .
- This could improve membrane permeability but reduce aqueous solubility.
Antimicrobial Activity
- Compound 10 () demonstrated bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy .
- Trifluoromethyl-substituted analogs () showed moderate activity, with MIC values influenced by halogen positioning (e.g., para-substitution enhanced activity) .
- Thiophene derivative : The electron-rich thiophene may alter target binding compared to phenyl groups, though specific data are lacking.
Anti-Inflammatory Activity
- Moupinamide and related plant-derived amides () showed IC50 values <17 μM via inhibition of pro-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
